DL-Leucine-1-13C

概要

説明

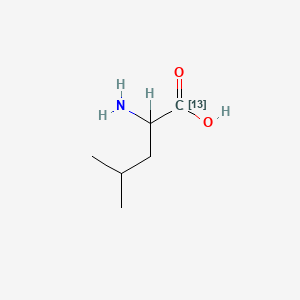

DL-Leucine-1-13C is a stable isotope-labeled compound of leucine, an essential branched-chain amino acid. The “1-13C” denotes that the carbon at the first position in the leucine molecule is replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties and applications.

準備方法

Synthetic Routes and Reaction Conditions: DL-Leucine-1-13C can be synthesized using enzymatic methods involving D-amino acid dehydrogenase. This enzyme catalyzes the NADPH-dependent enantioselective amination of 2-oxo acids to produce the corresponding D-amino acids . The reaction conditions typically involve incubation with the enzyme at 65°C and pH 10.5 for 2 hours, resulting in high yield and optical purity.

Industrial Production Methods: Industrial production of this compound involves the use of stable isotope-labeled precursors and advanced synthesis techniques to ensure high isotopic purity and yield. The process is optimized for large-scale production to meet the demands of research and industrial applications .

化学反応の分析

Metabolic Reactions in Protein Turnover

DL-Leucine-1-¹³C is extensively used to study leucine kinetics, including oxidation, protein synthesis, and degradation. Key findings include:

Oxidation Dynamics

-

Free vs. Protein-Bound Leucine : When ingested as free amino acids, DL-Leucine-1-¹³C exhibits 24.88 ± 2.12 μmol·kg⁻¹·30 min⁻¹ oxidation rates, significantly higher than when consumed as part of intact casein (18.17–19.29 μmol·kg⁻¹·30 min⁻¹) .

-

Retention Efficiency : Approximately 50–60% of ingested leucine is retained during an 8-hour feeding period, indicating efficient utilization for protein synthesis .

Chemical Modifications and Transport

DL-Leucine-1-¹³C participates in reactions influenced by its structural and isotopic properties:

Acetylation and Membrane Transport

-

Prodrug Formation : N-Acetylation converts leucine into an anion, enabling uptake via monocarboxylate transporter 1 (MCT1) instead of the L-type amino acid transporter (LAT1). MCT1 exhibits a Km of 3.0 mM for N-acetyl-L-leucine and 1.0 mM for N-acetyl-D-leucine .

-

Metabolic Conversion : N-Acetyl-L-leucine is deacetylated intracellularly to release L-leucine, with hepatic microsomes showing deacetylation rates of 6.8 µmol/min/mg protein (human) and 2.6 µmol/min/mg protein (mouse) .

Ion Interaction

-

Sodium Binding : The reaction Na⁺ + DL-Leucine-1-¹³C → (Na⁺- DL-Leucine-1-¹³C) has a ΔH° of 175 kJ/mol , indicating strong ionic interaction .

Comparative Kinetic Analysis

The table below contrasts key metabolic parameters for DL-Leucine-1-¹³C under different dietary conditions:

| Metric | Casein + [¹³C]Leu | [¹³C]Leu-Casein | AA + [¹³C]Leu |

|---|---|---|---|

| Plasma α-KIC enrichment (MPE) | 1.54 ± 0.29 | 1.53 ± 0.22 | 1.60 ± 0.14 |

| Leucine oxidation rate | 21.40 ± 2.91 | 18.17 ± 1.87 | 24.88 ± 2.12 |

| Fraction oxidized (FRₒₓ, %) | 25.24 ± 5.05 | 21.15 ± 3.96 | 31.45 ± 5.87 |

These data highlight the superior metabolic efficiency of protein-bound leucine over free amino acid formulations .

Implications for Nutritional Studies

-

Requirement Estimates : Leucine oxidation rates influence dietary requirement models, with intact proteins reducing estimated needs by 20–25% compared to free amino acids .

-

Therapeutic Potential : N-Acetyl-leucine derivatives bypass LAT1 saturation, offering targeted delivery for neurological disorders linked to amino acid transport defects .

DL-Leucine-1-¹³C remains pivotal in elucidating amino acid metabolism, with applications spanning nutrition, pharmacology, and metabolic disease research.

科学的研究の応用

Metabolic Studies

Whole Body Leucine Oxidation Assessment

DL-Leucine-1-13C is extensively used in non-invasive breath tests to evaluate whole-body leucine oxidation. A study demonstrated that oral administration of L-[1-13C]leucine in patients with maple syrup urine disease (MSUD) allowed researchers to measure the kinetics of 13CO2 exhalation, providing insights into residual leucine oxidation capabilities in these patients . The results indicated variable oxidation rates, highlighting the potential for this method in metabolic assessments.

Tracer Studies for Protein Metabolism

The use of this compound as a tracer has been validated in studies examining protein metabolism. For instance, one study involved healthy subjects receiving intravenous L-[1-13C]leucine, which helped establish baseline data for whole-body leucine balance and its implications for muscle protein synthesis . This approach allows researchers to quantify protein turnover and assess the effects of dietary interventions on muscle metabolism.

Clinical Applications

Nutritional Interventions

this compound is instrumental in evaluating the effects of dietary leucine on muscle protein synthesis. Research indicates that increased intake of leucine enhances anabolic signaling pathways in muscle tissue, promoting protein synthesis . This has implications for dietary recommendations, especially for populations such as the elderly or those undergoing rehabilitation.

Breath Test Techniques

The dual isotope method utilizing this compound has been employed to study protein assimilation from various food sources. For example, a study focused on egg proteins enriched with L-Leucine-13C to assess true ileal digestibility . The findings suggest that this method can provide accurate measures of amino acid absorption and metabolism from different dietary proteins.

Pharmacological Research

Drug Development

this compound is also relevant in pharmacological research, particularly in understanding drug mechanisms involving amino acids. The acetylation of leucine into N-acetyl-DL-leucine has shown promise as a treatment for neurological disorders by enhancing its pharmacokinetic properties through alternative transport mechanisms . Research indicates that this modification allows for improved delivery across the blood-brain barrier, potentially benefiting conditions like cerebellar ataxia and lysosomal storage disorders.

Case Studies

作用機序

The mechanism of action of DL-Leucine-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. It helps in tracking the metabolic fate of leucine and understanding its role in protein synthesis and energy production. The molecular targets include enzymes involved in amino acid metabolism and pathways such as the mTOR signaling pathway .

類似化合物との比較

- L-Leucine-1-13C

- DL-Leucine-2-13C

- L-Leucine-13C6

- L-Isoleucine-13C6,15N

Comparison: DL-Leucine-1-13C is unique due to its specific labeling at the first carbon position, which makes it particularly useful for detailed metabolic studies. Compared to other labeled leucine compounds, it provides distinct advantages in tracing specific metabolic pathways and understanding the role of leucine in various biological processes .

生物活性

DL-Leucine-1-13C is a stable isotope-labeled form of the essential amino acid leucine, which plays a vital role in protein synthesis, metabolism, and various physiological functions. This article delves into the biological activity of this compound, highlighting its metabolic pathways, effects on health, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is characterized by the incorporation of the carbon-13 isotope into the leucine molecule. This modification allows researchers to track its metabolic fate in biological systems through techniques such as mass spectrometry. Leucine itself is known for its role in stimulating muscle protein synthesis and regulating metabolic pathways that are crucial for maintaining muscle mass and overall health.

Metabolic Pathways

Leucine undergoes several metabolic processes upon ingestion:

- Oxidation : The oxidation of leucine contributes to energy production.

- Non-Oxidative Disposal : This pathway involves the conversion of leucine into various metabolites that are utilized in protein synthesis and other anabolic processes.

- Protein Synthesis : Leucine is a key regulator of the mTOR pathway, which is essential for muscle growth and repair.

Table 1: Metabolic Fate of this compound

| Pathway | Description | Impact on Health |

|---|---|---|

| Oxidation | Conversion to energy via the TCA cycle | Provides ATP for cellular functions |

| Non-Oxidative Disposal | Conversion into other amino acids or metabolites | Supports protein synthesis and tissue repair |

| Protein Synthesis | Activation of mTOR pathway | Promotes muscle hypertrophy and recovery |

Biological Activity and Health Benefits

Research has shown that this compound exhibits several beneficial effects, particularly in muscle metabolism and neuroprotection:

Muscle Metabolism

Studies indicate that leucine supplementation can enhance muscle protein synthesis, especially in elderly populations or those undergoing resistance training. The isotopic labeling with carbon-13 allows for precise tracking of leucine's incorporation into proteins, demonstrating its effectiveness in promoting an anabolic state.

Neuroprotective Effects

Recent investigations have explored the neuroprotective properties of acetyl-DL-leucine (ADLL), a derivative of leucine. While not directly about this compound, these findings provide insights into how leucine-related compounds may influence neurological health:

- Parkinson's Disease : In clinical case studies, ADLL has shown potential in halting disease progression in patients with early-stage Parkinson's disease. The treatment resulted in reduced disease markers over a 22-month period .

- Lysosomal Storage Disorders : Research indicates that ADLL can improve symptoms in mouse models of lysosomal storage diseases, suggesting that leucine derivatives may have broader therapeutic implications .

Case Study 1: Acetyl-DL-Leucine in Parkinson’s Disease

An international research team reported two cases where ADLL significantly improved symptoms and markers in patients with REM Sleep Behavior Disorder, a precursor to Parkinson's disease. Over 22 months, both patients showed stabilization or improvement in neurological function .

Case Study 2: Neuroprotection in Lysosomal Storage Diseases

A study involving Npc1 mice demonstrated that acetyl-DL-leucine administration delayed disease progression and extended lifespan. This effect was attributed to altered glucose metabolism and enhanced antioxidant activity .

特性

IUPAC Name |

2-amino-4-methyl(113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436381 | |

| Record name | DL-Leucine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82152-65-6 | |

| Record name | DL-Leucine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。